![molecular formula C20H22N4O B2409452 N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 902887-80-3](/img/structure/B2409452.png)
N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.423. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Properties
The synthesis and chemical characterization of triazole derivatives, including compounds similar to the specified chemical, have been explored extensively. These compounds exhibit valuable pharmacological properties, such as anti-convulsive activity, making them potentially useful for treating conditions such as epilepsy and agitation. Research has detailed the synthesis routes and chemical behaviors of these compounds, highlighting their significance in medicinal chemistry (Shelton, 1981).
Application in Metal–Organic Frameworks (MOFs)
Recent studies have shown the application of triazole derivatives in constructing metal–organic frameworks (MOFs). These MOFs exhibit distinct gas sorption behaviors, making them relevant for applications in gas storage, separation, and catalysis. The research demonstrates how triazole-based compounds can serve as bifunctional tectons, contributing to the development of materials with unique porosity and adsorption properties (Chen et al., 2016).
Antitumor Activity
There is also a focus on the antitumor potential of triazole derivatives. These compounds have been synthesized and tested for their efficacy against various cancer cell lines, showcasing their broad-spectrum antitumor activity. The investigations into their mechanisms of action and the synthesis of analogs with improved antitumor properties underscore the relevance of triazole derivatives in oncology research (Stevens et al., 1984).
Synthetic Methodology
Another area of research involves the development of synthetic methodologies for triazole compounds. Studies have explored efficient routes for synthesizing triazole derivatives, offering insights into the manipulation of reaction conditions to achieve high yields. This research is pivotal for advancing the synthesis of triazole-based compounds for various scientific applications (Kan, 2015).
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-12-6-7-14(3)18(10-12)21-20(25)19-16(5)24(23-22-19)17-9-8-13(2)15(4)11-17/h6-11H,1-5H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWNSXDSESKGIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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